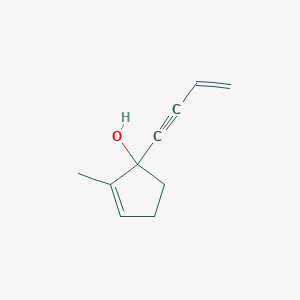
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BMCP, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol is not fully understood. However, it is believed that this compound may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. BMCP has also been shown to inhibit the production of certain cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. BMCP has also been shown to inhibit the production of certain cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has a number of advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using various methods. BMCP is also relatively stable, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol. One of the areas of research is the potential use of this compound in the treatment of inflammatory diseases, such as arthritis. Another area of research is the potential use of BMCP in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been achieved using different methods. One of the most common methods is the Pauson-Khand reaction, which involves the reaction of an alkyne with a diene and a metal catalyst. Another method involves the reaction of a cyclopentadiene with an alkyne in the presence of a palladium catalyst. The synthesis of BMCP has also been achieved using a modified version of the Pauson-Khand reaction, which involves the use of a chiral catalyst.
Aplicaciones Científicas De Investigación
1-But-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. BMCP has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
110890-55-6 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
1-but-3-en-1-ynyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-4-7-10(11)8-5-6-9(10)2/h3,6,11H,1,5,8H2,2H3 |
Clave InChI |
JLARFGHAZHMSKC-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1(C#CC=C)O |
SMILES canónico |
CC1=CCCC1(C#CC=C)O |
Sinónimos |
2-Cyclopenten-1-ol, 1-(3-buten-1-ynyl)-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



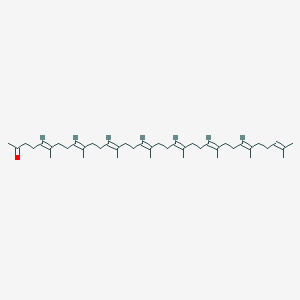
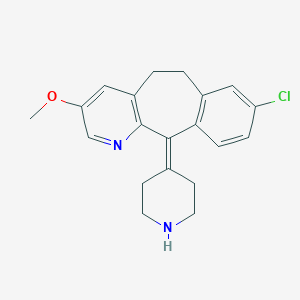
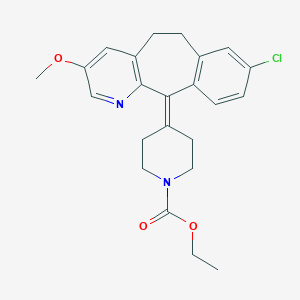
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
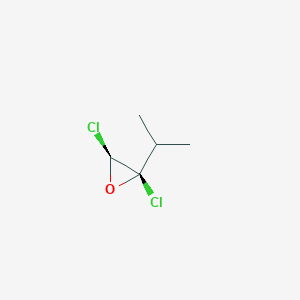

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
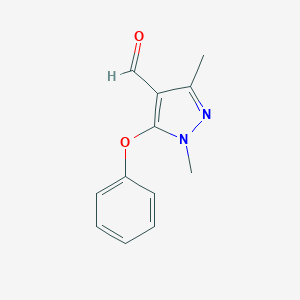
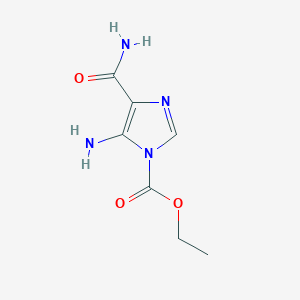
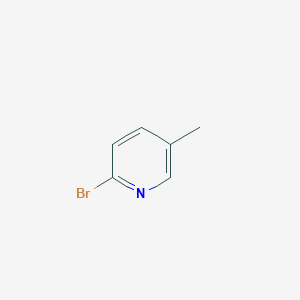
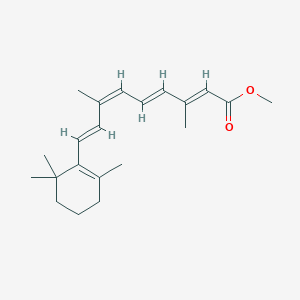
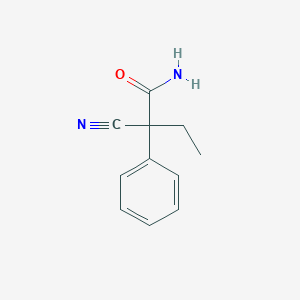
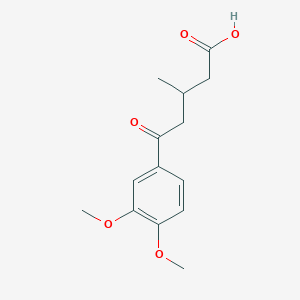
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)